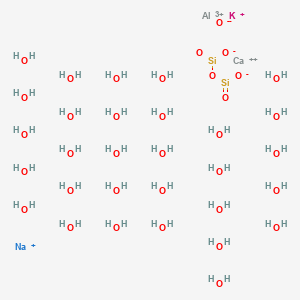
Barium iodide (BaI2)
Overview
Description
Barium iodide is a chemical compound with various properties and applications in scientific research. Its relevance extends from molecular structure analysis to chemical reactions.
Synthesis Analysis
Barium iodide can be synthesized through various methods. For instance, barium sodide, a precursor to barium iodide, can be synthesized by reacting barium (Ba), sodium (Na), and azacryptand in a specific solution, as characterized by X-ray crystallography and other methods (Redko et al., 2003). Another method involves the reaction of strontium and barium with iodobenzene, leading to the formation of THF complexes of phenylstrontium and phenylbarium iodide (Langer et al., 2007).
Molecular Structure Analysis
The molecular structure of barium iodide is intricate. For example, barium hydroxide iodide tetrahydrate, a related compound, exhibits a unique molecular structure with strongly distorted hydrate H2O molecules, as revealed by neutron single-crystal study (Peter et al., 1999). Additionally, studies on europium-doped barium bromide iodide show a tricapped trigonal prismatic arrangement of its atoms (Gundiah et al., 2009).
Chemical Reactions and Properties
Barium iodide participates in various chemical reactions. For instance, reactions with NaHFIP lead to the formation of barium iodide adducts with unique structural properties (Mishra et al., 2007). Also, its reaction with iodobenzene results in specific THF complexes and homoleptic compounds (Langer et al., 2007).
Scientific Research Applications
Radiation Detection and Scintillators
Barium iodide is explored for its potential in radiation detection and as a scintillator material. Scintillators are crucial in detecting radiation by converting high-energy photons to visible light, which can then be measured. Research indicates a continuous quest for new scintillator materials, with barium iodide being a candidate due to its desirable luminescence properties for applications in medical imaging, geophysical exploration, and national security (Gupta, 2013). Additionally, barium iodide single-crystal scintillators, doped with europium, show promise due to their effective luminescence and potential for use in experimental scintillator detectors (Cherepy et al., 2007).
Air Purification
In the context of air purification, particularly in nuclear power plants, barium iodide impregnated into carbon fiber materials has been investigated for its efficiency in removing radioactive methyliodide from air streams. This application underscores the material's significance in ensuring safety and environmental protection in sensitive industrial operations (Obruchikov et al., 2020).
Micromixing Efficiency
Barium iodide has been utilized in studies to improve micromixing efficiency within spinning disk reactors (SDR). These reactors are used in chemical processing, and the efficiency of mixing can significantly affect the outcome of reactions. By investigating the precipitation reaction of barium sulfate, insights into the micromixing capabilities of SDRs are gained, which can impact the production of fine chemicals and pharmaceuticals (Jacobsen & Hinrichsen, 2012).
High-Pressure Material Science
The behavior of barium iodide under high pressure has been a subject of study, with research aiming to understand its structural and electronic properties. Such studies are pivotal in material science, especially for designing materials that can withstand extreme conditions. Barium iodide's crystal structures and potential for superconductivity at high pressures offer insights into the broader field of high-pressure physics and materials science (Wei & Liu, 2022).
Mechanism of Action
Barium iodide is an inorganic compound with the formula BaI2. It exists as an anhydrous and a hydrate (BaI2(H2O)2), both of which are white solids .
Mode of Action
It’s known that the compound can be reduced with lithium biphenyl, to give a highly active form of barium metal
Biochemical Pathways
Iodine, one of the components of barium iodide, plays a vital role in human, plant, and animal life . It’s essential for the biosynthesis of thyroid hormones, which are crucial for normalizing human body growth, maturation and development, cell and tissue growth, and body metabolism .
Pharmacokinetics
It’s known that the compound is freely soluble in water, ethanol, and acetone , which suggests it could be readily absorbed and distributed in the body
Result of Action
Like other soluble salts of barium, barium iodide is known to be toxic . Its toxicity could result in various health effects, depending on the exposure level and duration.
Action Environment
The action, efficacy, and stability of barium iodide can be influenced by various environmental factors. For instance, its solubility can be affected by temperature . Moreover, its reactivity can be influenced by the presence of other compounds. For example, barium iodide reacts with alkyl potassium compounds to form organobarium compounds .
Safety and Hazards
Future Directions
Barium iodide (BaI2), as one of the simplest and most prototypical iodine compounds, has substantial high-pressure investigation value . A thermodynamical structure with tetragonal I4/mmm symmetry of BaI2 was predicted to be stable at 17.1 GPa . Further electronic calculations indicated that I4/mmm BaI2 exhibits the metallic feature via an indirect band gap closure under moderate pressure . The superconductivity of BaI2 at 30 GPa is much lower than that of CsI at 180 GPa based on electron–phonon coupling simulations .
properties
IUPAC Name |
barium(2+);diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2HI/h;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUXGJPBTNFBAD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[I-].[I-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaI2 | |
| Record name | barium iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Barium_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [Merck Index] Colorless beads, hygroscopic and soluble in water; [MSDSonline] | |
| Record name | Barium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7980 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13718-50-8 | |
| Record name | Barium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13718-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013718508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium iodide (BaI2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Barium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of barium iodide?
A1: The molecular formula of barium iodide is BaI2. Its molecular weight is 391.136 g/mol [].
Q2: Are there spectroscopic data available for barium iodide?
A2: Yes, spectroscopic studies have been conducted on barium iodide. For instance, research has focused on the molecular constants of BaI in its ground electronic state (X2Σ+) [].
Q3: Is barium iodide prone to cracking?
A3: Compared to lanthanum halides, barium iodide demonstrates better resistance to cracking during the crystal growth process [].
Q4: How does barium iodide interact with water?
A4: Barium iodide is hygroscopic. It forms a dihydrate, BaI2·2H2O []. Researchers have investigated the binary system of barium iodide and water to understand their interaction and phase equilibria []. Additionally, a method has been proposed to encapsulate barium iodide powder in glass-ceramics to prevent contact with water vapor [, ].
Q5: What happens to barium iodide under high pressure?
A5: Studies have explored the high-pressure polymorphism of barium iodide []. Additionally, research indicates that barium iodide exhibits metallic properties and potential superconductivity under high pressure [].
Q6: Can barium iodide be used in scintillator detectors?
A6: Yes, barium iodide is a promising material for scintillator detectors. Research shows that europium-doped barium iodide exhibits high scintillation light yields [, ]. It is also less prone to cracking compared to other scintillator materials [].
Q7: Are there other applications of barium iodide in materials science?
A7: Barium iodide is used in the synthesis of other materials. For example, it acts as a starting material for producing Ba3SiI2, a double salt with the Zintl phase Ba2Si []. It's also employed in molten flux growth of single crystals of quasi-1D hexagonal chalcogenide BaTiS3 [].
Q8: How is barium iodide used in analytical chemistry?
A8: Barium iodide plays a role in separating nitrate from freshwater for nitrogen and oxygen isotope analysis. This method relies on the differential solubility of barium nitrate compared to other inorganic salts in a specific solvent mixture [].
Q9: Can you describe a method for synthesizing barium iodide?
A9: One method involves reacting barium metal with iodine. Another approach is to react barium carbonate with hydroiodic acid [].
Q10: How is barium iodide used in organic synthesis?
A10: Barium iodide is employed in organic reactions, often in conjunction with other reagents. For instance, it can be used with allyllithiums to facilitate specific chemical transformations []. Additionally, it plays a role in the regio- and stereoselective carboxylation of allylic barium reagents [].
Q11: Can barium iodide be used to produce hydrogen?
A11: Research describes a thermochemical method for hydrogen production from water using barium iodide in a cyclical reaction system with carbon dioxide, ammonia, and water [].
Q12: Does gamma radiation affect barium iodide?
A13: Gamma irradiation can release small amounts of iodine from barium iodide powder [].
Q13: How is radioactive iodine (I-131) captured from the air?
A14: Barium iodide is a key component in the impregnation solution used to treat activated carbon for trapping radioactive iodine (I-131) and methyl iodide (CH3I-131) from the air [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)

![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)

